N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-2-(phenylsulfonyl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a phenylpiperazine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with 2-(4-phenylpiperazine-1-carbonyl)phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group and the phenylpiperazine moiety can interact with proteins or enzymes, modulating their activity. The compound may also affect signaling pathways by binding to receptors or other cellular components, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and phenylpiperazine-based molecules. Examples include:
- 2-(benzenesulfonyl)-N-[2-(4-chlorophenyl)piperazine-1-carbonyl]acetamide
- 2-(benzenesulfonyl)-N-[2-(4-methylphenyl)piperazine-1-carbonyl]acetamide
Uniqueness
What sets 2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c29-24(19-33(31,32)21-11-5-2-6-12-21)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29) |
InChI Key |
AFJJEFSSVXVJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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